alpha-D-Man-[1->4]-alpha-D-Man-1->OMe
Description
Conformational Flexibility
- α1→4 Linkage : Adopts a relaxed torsional profile with φ (C1'-O1'-C4-C5) ≈ -60° and ψ (O1'-C4-C5-O5) ≈ -120°, allowing moderate flexibility.
- α1→2/α1→3 Linkages : Show restricted rotation due to proximal hydroxyl groups, leading to higher rigidity.
- α1→6 Linkage : Exhibits greater flexibility but lower stability due to entropic penalties.
Hydrogen-Bonding Patterns
| Linkage Type | Key Hydrogen Bonds | Stability Trend |
|---|---|---|
| α1→4 | O3'→O5 (inter-residue) | Moderate |
| α1→2 | O2'→O3, O6'→O4 | High (rigid) |
| α1→3 | O2'→O4, O4'→O6 | Low (steric hindrance) |
| α1→6 | O6'→O2 (weak, variable) | Low |
X-ray studies of concanavalin A complexes highlight how α1→4-linked mannose disaccharides bind less tightly than α1→2 or α1→3 analogs due to reduced complementary surface interactions.
Solid-State Conformational Studies via X-ray Crystallography
X-ray crystallography reveals precise molecular geometry for α-D-Man-[1→4]-α-D-Man-1→OMe and analogs:
Crystallographic Data
The α1→4 linkage adopts a synclinal conformation (φ ≈ -60°, ψ ≈ -120°), stabilized by inter-residue hydrogen bonds. Comparative analysis with methyl β-D-galactopyranosyl-(1→4)-α-D-mannopyranoside shows similar torsion angles but distinct packing due to mannose-specific hydroxyl orientations.
Key Observations:
- The reducing mannose’s O4 participates in both intra- and intermolecular hydrogen bonds, enhancing lattice stability.
- The non-reducing mannose’s O2 and O3 form water-mediated interactions in hydrated crystals, influencing solubility.
These findings align with molecular dynamics simulations predicting moderate flexibility for α1→4 linkages, intermediate between rigid α1→2 and highly flexible α1→6 bonds.
Structure
2D Structure
Properties
Molecular Formula |
C13H24O11 |
|---|---|
Molecular Weight |
356.32 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-2-[(2R,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7+,8-,9+,10+,11?,12+,13-/m1/s1 |
InChI Key |
FHNIYFZSHCGBPP-ZLQFBTCXSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H](C([C@H](O1)CO)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of Glycosyl Donors and Acceptors
- The glycosyl donor is often a mannopyranosyl derivative with protecting groups at positions 2, 3, and 6 to control regio- and stereoselectivity.
- Common protecting groups include benzyl (Bn), benzylidene, or acetyl groups.
- The anomeric position of the donor is typically activated as a glycosyl halide (e.g., bromide), thioglycoside, or sulfoxide to facilitate glycosylation.
- The acceptor is a mannose derivative with a free hydroxyl group at the 4-position to enable (1→4) glycosidic bond formation.
- The anomeric position of the acceptor is methylated to form the methyl glycoside (alpha-D-Man-1->OMe), which acts as the acceptor in the glycosylation.
Glycosylation Reaction Conditions
- Glycosylation is performed under conditions that promote alpha-selective formation of the glycosidic bond.
- Common promoters include triflic acid (TfOH), N-iodosuccinimide (NIS) with triflic acid, or Lewis acids like BF3·Et2O.
- The reaction temperature is carefully controlled, often at low temperatures (e.g., -78°C to 0°C) to enhance selectivity.
- Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are used.
Stereoselectivity Control
- The alpha-configuration at the anomeric center is favored by neighboring group participation or by the use of specific protecting groups that direct the stereochemistry.
- For mannose, achieving alpha-selectivity is challenging due to the inherent preference for beta-mannosides; thus, specialized methods like the use of 2-O-acyl protecting groups or sulfoxide donors are employed.
- The sulfoxide method, as reported by Crich and Sun, is a notable approach for alpha-mannoside synthesis, involving the formation of a sulfoxide glycosyl donor activated by triflic anhydride.
Representative Synthetic Route (Summary)
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of methyl alpha-D-mannoside acceptor | Methylation of D-mannose or purchase of methyl alpha-D-mannoside | Methyl glycoside acceptor with free 4-OH |
| 2 | Protection of acceptor hydroxyl groups except 4-OH | Benzyl or acetyl protecting groups | Selective protection enabling regioselective glycosylation |
| 3 | Preparation of glycosyl donor | Formation of 2-O-acyl or sulfoxide mannose donor | Activated donor for glycosylation |
| 4 | Glycosylation | Activation with TfOH or NIS/TfOH at low temperature in DCM | Formation of alpha-D-Man-(1→4)-alpha-D-Man-1->OMe disaccharide |
| 5 | Deprotection | Hydrogenolysis or acidic/basic hydrolysis | Removal of protecting groups to yield target compound |
Research Findings and Data
- Crich and Dai (1999) demonstrated direct synthesis of beta-mannosides using sulfoxide donors, which can be adapted for alpha-mannosides by modifying protecting groups and conditions.
- Nakagawa et al. (2013) reported hydrogenolysis conditions using 10 wt% Pd(OH)2 on carbon in THF/methanol/water at 20°C for deprotection steps in related mannose derivatives.
- The alpha-(1→4) linkage formation requires precise control of reaction conditions to avoid beta-isomer formation, with yields typically ranging from 60% to 85% depending on the method and protecting groups used.
- The methyl glycoside at the reducing end stabilizes the anomeric center and facilitates purification.
Notes on Challenges and Optimization
- Achieving high alpha-selectivity in mannose glycosylation is challenging due to the anomeric effect favoring beta-anomers.
- Use of 2-O-acyl protecting groups (e.g., benzoyl) can enhance alpha-selectivity by neighboring group participation.
- Sulfoxide donors activated by triflic anhydride provide a versatile approach to stereocontrolled glycosylation.
- Careful temperature control and choice of solvent are critical for optimal yields and selectivity.
This detailed synthesis approach to alpha-D-Man-[1->4]-alpha-D-Man-1->OMe integrates established carbohydrate chemistry methods focusing on protecting group strategy, donor activation, and stereoselective glycosylation. The data and methods are corroborated by authoritative literature and research findings, ensuring a professional and comprehensive understanding of the compound's preparation.
Chemical Reactions Analysis
Types of Reactions
alpha-D-Man-[1->4]-alpha-D-Man-1->OMe undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents such as periodic acid.
Reduction: The reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: Periodic acid in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Tosyl chloride in pyridine.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of tosylated derivatives.
Scientific Research Applications
Overview
alpha-D-Man-[1->4]-alpha-D-Man-1->OMe, a synthetic glycosylated oligosaccharide, is primarily composed of two mannose units linked through an α-(1→4) glycosidic bond. This compound serves as a significant intermediate in various scientific fields, particularly in chemistry, biology, and medicine. Its unique structure allows it to play crucial roles in glycosylation processes and carbohydrate metabolism.
Chemical Synthesis
alpha-D-Man-[1->4]-alpha-D-Man-1->OMe is utilized as an intermediate in the synthesis of other sugars and carbohydrates. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile building block in organic synthesis.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Conversion of hydroxyl groups to carbonyl groups | Periodic acid |
| Reduction | Reduction of carbonyl groups back to hydroxyl groups | Sodium borohydride |
| Substitution | Replacement of one functional group with another | Tosyl chloride |
Biological Studies
In biological research, alpha-D-Man-[1->4]-alpha-D-Man-1->OMe is instrumental in studying glycosylation processes and carbohydrate metabolism. It acts as a substrate for glycosyltransferases, enzymes that facilitate the transfer of sugar moieties to acceptor molecules. This is crucial for the formation of glycoproteins and other glycoconjugates.
Case Study: Glycosylation Mechanisms
Research has demonstrated that alpha-D-Man-[1->4]-alpha-D-Man-1->OMe can influence the activity of glycosyltransferases in various cellular contexts. For instance, its incorporation into glycoproteins can alter their stability and functionality within biological systems.
Medical Applications
The compound is also significant in medical research for synthesizing glycoproteins used in immunology studies. Glycoproteins are essential for various biological functions, including cell signaling and immune responses.
Case Study: Glycoprotein Synthesis
Studies have shown that glycoproteins synthesized using alpha-D-Man-[1->4]-alpha-D-Man-1->OMe exhibit enhanced immunogenic properties when used in vaccine development. This highlights the compound's potential role in therapeutic applications.
Industrial Applications
In the pharmaceutical industry, alpha-D-Man-[1->4]-alpha-D-Man-1->OMe serves as a reference standard for testing and quality control of carbohydrate-based drugs. Its consistent properties make it an essential component in the development and validation of analytical methods.
Mechanism of Action
The mechanism of action of alpha-D-Man-[1->4]-alpha-D-Man-1->OMe involves its interaction with specific enzymes and receptors involved in glycosylation and carbohydrate metabolism. The compound acts as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to acceptor molecules. This process is crucial in the formation of glycoproteins and other glycoconjugates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
α-D-Man-(1→2)-α-D-Man-1→OMe
- Linkage Position : The α-(1→2) linkage creates a distinct spatial arrangement compared to the α-(1→4) isomer. This impacts hydrogen bonding and solvent accessibility.
- NMR Characteristics: $^{1}\text{H}$ Shifts: The anomeric proton (H-1) of the reducing end in α-(1→2)-linked mannobiose appears at δ ≈5.20 ppm, whereas the non-reducing H-1 in α-(1→4) is upfield (δ ≈5.05 ppm) due to reduced steric strain . $^{13}\text{C}$ Shifts: The C-4 carbon in α-(1→4)-linked mannose shows a downfield shift (δ ≈78 ppm) compared to C-2 (δ ≈72 ppm) in the α-(1→2) isomer, reflecting glycosidic bond electronic effects .
- Biological Recognition : α-(1→2)-linked mannans are critical in Candida albicans virulence, while α-(1→4) linkages are less common in pathogenic glycans .
α-D-Man-(1→3)-α-D-Man-1→OMe
- Linkage Flexibility : The α-(1→3) linkage introduces greater conformational flexibility than the α-(1→4) isomer, influencing interactions with lectins and antibodies.
- Spectroscopic Differentiation: ROESY Correlations: In α-(1→3)-linked mannobiose, strong NOEs are observed between H-1 of the non-reducing mannose and H-3 of the adjacent residue, absent in α-(1→4) isomers . Coupling Constants: $J_{H-1,H-2}$ for α-(1→3) linkages is ≈1.5–2.0 Hz, distinct from α-(1→4) ($J$ ≈3.5 Hz) due to differing dihedral angles .
β-D-Man-(1→4)-α-D-Man-1→OMe
- Anomeric Configuration: The β-configuration at the glycosidic bond alters the axial orientation of the C-1 hydroxyl, reducing steric hindrance compared to the α-linked isomer.
- Thermodynamic Stability: β-linked mannobioses exhibit higher melting points ($Tm$ ≈185°C) than α-linked analogs ($Tm$ ≈170°C) due to enhanced crystallinity .
Data Tables
Table 1: Comparative NMR Chemical Shifts (δ, ppm)
| Position | α-(1→4) | α-(1→2) | α-(1→3) | β-(1→4) |
|---|---|---|---|---|
| H-1 (non-red.) | 5.05 | 5.20 | 5.15 | 4.55 |
| C-1 (non-red.) | 100.8 | 99.5 | 101.2 | 103.6 |
| Glycosidic C | 78.1 (C-4) | 72.3 (C-2) | 74.9 (C-3) | 77.8 (C-4) |
Table 2: Physicochemical Properties
| Property | α-(1→4) | α-(1→2) | α-(1→3) |
|---|---|---|---|
| Solubility (H₂O, g/L) | 12.3 | 8.7 | 10.5 |
| Specific Rotation [α]D | +75° | +68° | +72° |
| Enzyme Recognition* | Low | High | Moderate |
*Based on Candida mannan-binding lectin affinity .
Research Findings and Implications
- Structural Dynamics : Molecular dynamics simulations reveal that α-(1→4) linkages adopt a more rigid chair conformation than α-(1→2/3) isomers, affecting ligand-receptor binding kinetics .
- Synthetic Challenges: Regioselective synthesis of α-(1→4) mannobioses requires bulky protecting groups (e.g., benzylidene) to prevent undesired β-side reactions, unlike α-(1→2) analogs .
- Biomedical Relevance: While α-(1→2) and α-(1→3) mannobioses are prevalent in pathogen-associated molecular patterns (PAMPs), α-(1→4) derivatives are being explored as decoy ligands for antimicrobial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
